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molecular formula C13H10N2O5 B8433194 1-Methyl-3,5-dinitro-2-phenoxybenzene CAS No. 66583-77-5

1-Methyl-3,5-dinitro-2-phenoxybenzene

Cat. No. B8433194
M. Wt: 274.23 g/mol
InChI Key: WQHPWSOXUFMYRJ-UHFFFAOYSA-N
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Patent
US04171203

Procedure details

A mixture of 6 gm of 3,5-dinitro-2-bromotoluene and 3 gm of potassium phenolate in 20 ml of dimethyl formamide was boiled under reflux for 20 hours. Subsequently, the solution was poured on 200 gm of ice and the precipitate was filtered off. After recrystallization from ethanol, there was obtained 1.1 gm of yellow crystals with a melting point of 103° C. The mass spectrum showed a molecular mass of 274 (calculated 274).
Name
3,5-dinitro-2-bromotoluene
Quantity
6 g
Type
reactant
Reaction Step One
Name
potassium phenolate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](Br)=[C:6]([CH3:13])[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2].[C:15]1([O-:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[K+]>CN(C)C=O>[N+:1]([C:4]1[C:5]([O:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:6]([CH3:13])[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
3,5-dinitro-2-bromotoluene
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C1)[N+](=O)[O-])C)Br
Name
potassium phenolate
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C1)[N+](=O)[O-])C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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